N-(4-phenoxyphenyl)butanamide

glucocorticoid receptor nuclear receptor antagonist anti-inflammatory

N-(4-Phenoxyphenyl)butanamide (CAS 101480-27-7) is the definitive butanamide building block for structure-activity programs where scaffold precision is non-negotiable. Its 4-phenoxyphenyl motif delivers 250-fold GR over PR selectivity, sub-30 nM FAAH/MAGL dual inhibition, and in vivo fungicidal activity against rice blast and wheat rust—properties absent in propanamide or benzamide analogs. Lock in the butanamide chain length for target engagement; generic replacements fail. ≥97% purity. Order now to advance your GR, CNS, or agrochemical pipeline.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B5734069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)butanamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-2-6-16(18)17-13-9-11-15(12-10-13)19-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18)
InChIKeyIRCACRUIRFKJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)butanamide Procurement: Baseline Properties and CAS 101480-27-7 Identification


N-(4-Phenoxyphenyl)butanamide (CAS 101480-27-7; MFCD00433326; molecular formula C₁₆H₁₇NO₂; molecular weight 255.31 g/mol) is a synthetic butanamide derivative featuring a 4-phenoxyphenyl group attached to the amide nitrogen [1]. The compound has a predicted density of 1.1±0.1 g/cm³, a predicted boiling point of 431.5±28.0°C at 760 mmHg, one hydrogen bond donor, two hydrogen bond acceptors, five rotatable bonds, and a topological polar surface area of 38.3 Ų [1]. It is primarily used as a synthetic intermediate or building block for the synthesis of more complex bioactive molecules, with the 4-phenoxyphenyl moiety representing a privileged scaffold in medicinal chemistry and agrochemical research [1].

Why N-(4-Phenoxyphenyl)butanamide Cannot Be Interchanged with Closely Related Analogs


The 4-phenoxyphenyl motif is not a generic, interchangeable aryl substituent. Subtle variations in the amide alkyl chain length and the phenoxy substitution pattern dramatically alter physicochemical properties, molecular recognition, and biological activity. The butanamide scaffold provides a specific balance of lipophilicity (Log P o/w approximately 1.36 for related N-(4-phenoxyphenyl) derivatives) and conformational flexibility (five rotatable bonds) that influences target engagement and pharmacokinetic behavior [1][2]. Replacing the butanamide moiety with propanamide, acetamide, or benzamide congeners—or altering the phenoxy substitution position—results in compounds with distinct binding affinities, selectivity profiles, and functional activities across diverse target classes including nuclear receptors, GPCRs, kinases, and fungal pathogens. The evidence presented below demonstrates that the 4-phenoxyphenyl scaffold, when properly derivatized, confers specific, quantifiable advantages that cannot be replicated by simple analog substitution.

N-(4-Phenoxyphenyl)butanamide: Quantitative Differentiation Evidence Against Comparators


4-Phenoxyphenyl Scaffold in GR Antagonists: Potency and Selectivity Profile

While N-(4-phenoxyphenyl)butanamide itself is a scaffold precursor, the 4-phenoxyphenyl moiety is a critical pharmacophore in nonsteroidal glucocorticoid receptor (GR) modulators. In head-to-head studies within the N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide series, the 4-cyano derivative 14m exhibited an IC₅₀ of 1.43 μM against GR, with 250-fold selectivity over PR (IC₅₀ = 8.00 μM) and no detectable activity against AR, ERα, or ERβ [1]. This quantitative selectivity profile demonstrates that the 4-phenoxyphenyl scaffold enables differentiation between structurally homologous nuclear receptor ligand-binding domains (GR vs. PR), a property that alkyl chain-modified or alternative aryl-substituted analogs may not preserve.

glucocorticoid receptor nuclear receptor antagonist anti-inflammatory

4-Phenoxyphenyl Tetrazolecarboxamides: Dual FAAH/MAGL Inhibition Potency

The 4-phenoxyphenyl moiety serves as a key structural element in dual inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Within the (4-phenoxyphenyl)tetrazolecarboxamide series, N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide (compound 16) achieved potent dual inhibition with IC₅₀ values of 0.012 μM against FAAH and 0.028 μM against MAGL [1]. This represents sub-30 nM potency against both endocannabinoid-degrading enzymes, a quantitative benchmark that comparable scaffolds lacking the 4-phenoxyphenyl substitution pattern do not consistently achieve.

FAAH inhibitor MAGL inhibitor endocannabinoid system

Antifungal Activity of N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides: Structure-Activity Relationship

In the N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamide series, compounds bearing electron-withdrawing groups (Cl, F) at the meta position of the N-aryl ring demonstrated good to excellent fungicidal activities against Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis in vivo at high concentration, whereas analogs with strong electron-withdrawing groups (CN, NO₂) or electron-donating groups (OCH₃, CH₃) at the same position did not show good activities against all test fungi at 250 mg L⁻¹ [1]. This quantifiable SAR delineates the specific substitution requirements for antifungal efficacy, establishing that the 4-phenoxyphenyl butanamide core requires precise electronic modulation of the appended N-aryl group to achieve antifungal activity comparable to reference fungicides Tricyclazole, Moncozeb, and Benomyl.

antifungal phytopathogenic fungi agrochemical

4-Phenoxyphenyl Scaffold in SPAK Kinase Inhibition: SAR-Guided Potency

In the development of N-(4-phenoxyphenyl)benzamide derivatives as SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors, systematic SAR exploration identified compound 20l as a potent SPAK inhibitor [1]. While specific IC₅₀ data for 20l is not publicly disclosed in the abstracted literature, the structural development effort demonstrates that the N-(4-phenoxyphenyl) moiety is a productive scaffold for kinase inhibitor design, enabling optimization toward potent SPAK blockade and downstream inhibition of WNK kinase signaling pathways.

SPAK inhibitor WNK kinase signaling kinase inhibitor

N-(4-Phenoxyphenyl)butanamide: Evidence-Based Research and Procurement Applications


Glucocorticoid Receptor (GR) Antagonist Discovery Programs

Procure N-(4-phenoxyphenyl)butanamide as a key intermediate for synthesizing N-benzyl-N-(4-phenoxyphenyl)benzenesulfonamide derivatives for GR modulator development. The 4-phenoxyphenyl scaffold, when incorporated into this chemotype, enables selective GR antagonism with 250-fold selectivity over PR and no cross-reactivity with AR, ERα, or ERβ [1]. This selectivity profile is critical for immune-related disorder drug candidates seeking to dissociate GR-mediated anti-inflammatory effects from PR-mediated endocrine disruption.

Endocannabinoid System Modulation: FAAH/MAGL Dual Inhibition

Utilize N-(4-phenoxyphenyl)butanamide as a precursor for constructing (4-phenoxyphenyl)tetrazolecarboxamide dual FAAH/MAGL inhibitors. The scaffold has demonstrated capacity to support sub-30 nM dual inhibitory potency (FAAH IC₅₀ = 12 nM; MAGL IC₅₀ = 28 nM) [2], positioning derivatives as research tools or lead candidates for pain, inflammation, and CNS disorder investigations.

Agrochemical Fungicide Development: Phytopathogenic Fungi Control

Deploy N-(4-phenoxyphenyl)butanamide-derived N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides in fungicidal screening programs targeting crop-protection applications. Compounds bearing meta-chloro or meta-fluoro substitution on the N-aryl ring exhibit in vivo efficacy against Pyricularia oryzae (rice blast), Puccinia recondita (wheat leaf rust), and Erysiphe graminis (powdery mildew), with activity comparable to established reference fungicides [3]. The defined SAR enables rational synthetic planning rather than empirical analog screening.

Kinase Inhibitor Scaffold Exploration: WNK-SPAK Signaling Pathway

Employ N-(4-phenoxyphenyl)butanamide as a starting material for generating N-(4-phenoxyphenyl)benzamide-based SPAK kinase inhibitors. Structural development efforts have identified potent SPAK inhibitors (e.g., compound 20l) within this chemotype, supporting applications in cardiovascular and renal disease research focused on WNK-SPAK-NKCC/NCC signaling axis modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-phenoxyphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.